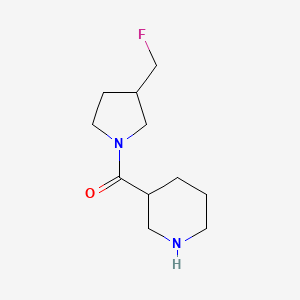
(3-(フルオロメチル)ピロリジン-1-イル)(ピペリジン-3-イル)メタノン
説明
“(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with the CAS number 2098046-70-7 . It is used in scientific research due to its unique structure, and it has a wide range of applications in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is C11H19FN2O, and its molecular weight is 214.28 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .科学的研究の応用
医薬品開発
この化合物のピペリジンおよびピロリジン部分は、医薬品化学において重要な役割を果たします。 ピペリジン誘導体は、アルカロイドを含む20種類以上の医薬品に存在します 。 "(3-(フルオロメチル)ピロリジン-1-イル)(ピペリジン-3-イル)メタノン"の構造は、既知の薬理活性を持つ化合物との構造類似性から、新しい治療薬の開発における潜在的な用途を示唆しています。
合成化学
合成有機化学において、この化合物はより複雑な分子の合成のための前駆体として使用できます。 そのフルオロメチル基は、さらなる官能基化のための合成ハンドルとして機能し、さまざまな置換ピペリジンおよびピロリジンを生み出すことができます .
選択的アンドロゲン受容体モジュレーター(SARMs)
ピロリジン誘導体は、骨粗鬆症や筋萎縮症などの疾患に使用されるSARMsとして合成されてきました。 この化合物の構造は、選択的受容体モジュレーションのために最適化することができます .
作用機序
Target of Action
Similar compounds have been found to target the human 5-ht1d receptor , which plays a crucial role in neurotransmission.
Biochemical Pathways
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may influence serotonin-related pathways .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, leading to a beneficial influence on oral absorption .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may be influenced by factors affecting neurotransmission .
生化学分析
Biochemical Properties
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s binding interactions often involve key amino acid residues in the active sites of enzymes, resulting in conformational changes that modulate enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation processes .
Dosage Effects in Animal Models
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-3-5-14(8-9)11(15)10-2-1-4-13-7-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRBOBXLVATRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



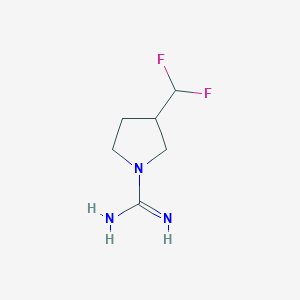
![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
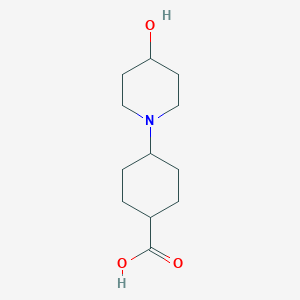


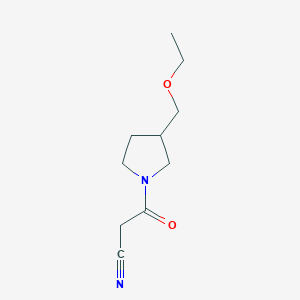

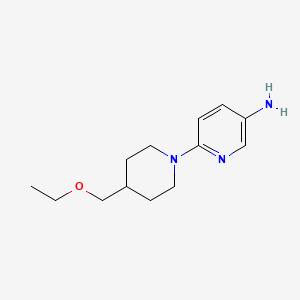


![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
